Antiproliferative Potency in MCF7 Breast Cancer Cells: 3-Hydroxy-2-oxoindoline Derivatives vs. Staurosporine
In a study of 3-hydroxy-2-oxoindoline derivatives, compound 9d—a structural analog of the target compound—exhibited an IC₅₀ of 4.9 ± 0.2 µM against the MCF7 breast cancer cell line, compared to staurosporine (IC₅₀ = 14.5 ± 0.7 µM), representing a 3-fold improvement in potency [1]. This class of compounds also induced cell cycle arrest at the S phase and displayed a favorable safety profile on normal MCF10A cells [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; class analog 9d: 4.9 ± 0.2 µM |
| Comparator Or Baseline | Staurosporine: 14.5 ± 0.7 µM |
| Quantified Difference | ~3-fold lower IC₅₀ (higher potency) |
| Conditions | MCF7 breast cancer cell line, in vitro |
Why This Matters
This demonstrates that 3-hydroxy-2-oxoindolines can achieve superior antiproliferative activity compared to a broad-spectrum kinase inhibitor, suggesting that the C3 substitution pattern (including -CF₃) may enhance therapeutic potential in oncology research.
- [1] Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors. Ingenta Connect, 2023. DOI: 10.1080/07391102.2023.2262590. URL: https://www.ingentaconnect.com/content/tandf/tbsd20/2023/00000041/00000024/art00029 View Source
